2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
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Overview
Description
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a highly specialized chemical compound that has piqued the interest of researchers in various fields due to its complex structure and potential applications. This compound belongs to a class of molecules that combines bicyclic systems with sulfonyl and benzonitrile functionalities, resulting in a unique set of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Synthesis of the azabicyclo[3.2.1]octane core: : This can be achieved through catalytic hydrogenation of suitable bicyclic precursors.
Introduction of the pyridin-3-yloxy group: : Using nucleophilic substitution reactions, the pyridin-3-yloxy group is attached to the bicyclic structure.
Addition of the sulfonyl group: : This step often involves sulfonylation reactions, utilizing reagents like sulfonyl chlorides.
Benzonitrile group attachment:
Industrial Production Methods
Industrial production of this compound typically scales up the aforementioned laboratory procedures, often employing continuous flow chemistry to enhance reaction efficiency and yield. Optimizing reaction conditions (temperature, solvent, catalysts) is critical for producing the compound on a large scale with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify the functional groups, particularly the sulfonyl group.
Reduction: : Reduction reactions can alter the azabicyclic structure or the nitrile group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-3-yloxy and benzonitrile sites.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used, along with catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction typically result in modified functional groups, while substitution can lead to a variety of derivative compounds with altered reactivity and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the azabicyclic structure is of interest.
Biology
Biologically, this compound can be used to study receptor interactions, especially given its potential to bind to certain biological targets due to its intricate structure.
Medicine
In medicinal research, this compound may be investigated for its therapeutic potential, possibly acting as a precursor or component in drug design for targeting specific enzymes or receptors.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The compound's mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and specificity to the binding process.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yloxy)benzonitrile: : Lacks the azabicyclo[3.2.1]octane core.
(1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: : Lacks the sulfonyl and benzonitrile groups.
Benzonitrile derivatives: : With various substituents instead of the sulfonyl group.
Uniqueness
What sets 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile apart is its combination of the azabicyclic structure, sulfonyl group, and benzonitrile functionality, making it a unique molecule with specific chemical and biological properties not easily mimicked by simpler analogs.
There you have it—a deep dive into the world of this fascinating compound! Curious about any specific aspect of it?
Properties
IUPAC Name |
2-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-6-19(14)26(23,24)22-15-7-8-16(22)11-18(10-15)25-17-5-3-9-21-13-17/h1-6,9,13,15-16,18H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHRINKBIXDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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